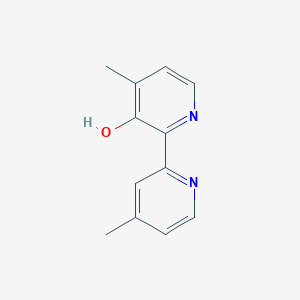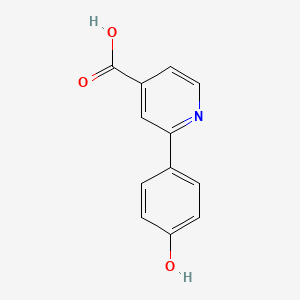
4-(4-Hydroxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenyl)nicotinic acid (4HPN) is a synthetic compound that has been studied for its potential to be used in a variety of scientific and medical applications. 4HPN is a non-toxic, water-soluble compound with a molecular weight of 197.22 g/mol. It is an aromatic compound, meaning it has a distinct smell, and it is also a phenolic acid, meaning it has a hydroxyl group attached to an aromatic ring. 4HPN is also known as p-hydroxyphenylacetic acid (pHPA) or p-hydroxyphenylacetamide (pHPAm).
科学研究应用
4HPN has been studied for its potential applications in scientific research. It has been used as a substrate for various enzymes, including nicotinic acid aminotransferases and nicotinic acid hydroxylases. Additionally, it has been used to study the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. It has also been used to study the mechanism of action of various drugs, including anticonvulsants and antipsychotics. Finally, 4HPN has been studied as a potential therapeutic agent for treating diseases such as epilepsy and schizophrenia.
作用机制
The mechanism of action of 4HPN is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been suggested that 4HPN may act as a modulator of the nicotinic acid receptor, which is involved in regulating the release of neurotransmitters. Finally, 4HPN has been shown to inhibit the activity of certain enzymes, such as nicotinic acid aminotransferases.
Biochemical and Physiological Effects
4HPN has been studied for its biochemical and physiological effects. In vitro studies have shown that 4HPN can inhibit the activity of certain enzymes, including nicotinic acid aminotransferases. Additionally, it has been shown to have antioxidant properties, scavenging free radicals and preventing oxidative damage to cells. In vivo studies have shown that 4HPN can modulate the release of neurotransmitters, such as dopamine and serotonin. Finally, 4HPN has been studied for its potential therapeutic effects in treating diseases such as epilepsy and schizophrenia.
实验室实验的优点和局限性
The main advantage of using 4HPN in laboratory experiments is that it is a non-toxic, water-soluble compound with a molecular weight of 197.22 g/mol. This makes it easy to handle and store. Additionally, it has been studied for its potential applications in scientific research, making it a useful tool for studying the effects of various compounds on cells and the mechanism of action of various drugs.
However, there are some limitations to using 4HPN in laboratory experiments. For example, it is not a very stable compound, meaning it can degrade over time. Additionally, it has been suggested that 4HPN may act as a modulator of the nicotinic acid receptor, meaning its effects may vary depending on the concentration of other compounds present in the system.
未来方向
The potential applications of 4HPN in scientific research and drug development are vast. In the future, 4HPN could be used to study the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. Additionally, it could be used to study the mechanism of action of various drugs, including anticonvulsants and antipsychotics. Finally, 4HPN could be studied as a potential therapeutic agent for treating diseases such as epilepsy and schizophrenia.
合成方法
4HPN can be synthesized in a few different ways. One method involves the reaction of p-hydroxybenzaldehyde and nicotinic acid in the presence of an acid catalyst. Another method involves the reaction of p-hydroxybenzaldehyde and acetic anhydride in the presence of an acid catalyst. The final product is then purified using a combination of chromatography and crystallization.
属性
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)10-5-6-13-7-11(10)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPFSJDMAYHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692412 |
Source


|
| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)nicotinic acid | |
CAS RN |
1261982-41-5 |
Source


|
| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)









